6-O-phosphono-D-tagatose

Description

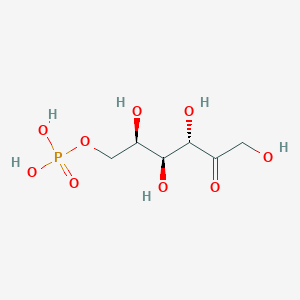

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-PBXRRBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314232 |

Source

|

| Record name | D-Tagatose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-42-0 |

Source

|

| Record name | D-Tagatose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tagatose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tagatose-6-Phosphate Axis in Lactobacillus: Metabolic Shunts, Enzymatic Kinetics, and Synbiotic Applications

Executive Summary

Tagatose-6-Phosphate (T6P) is not merely a transient metabolic intermediate; it is the definitive checkpoint in the non-Leloir catabolism of galactose and lactose within the Lactobacillus casei group (L. casei, L. paracasei, L. rhamnosus). Unlike the classical Leloir pathway, which processes free galactose, the Tagatose-6-Phosphate Pathway (Tagatose Shunt) relies on the phosphotransferase system (PTS) to internalize galactose directly as galactose-6-phosphate.[1] T6P serves as the substrate for the rate-limiting phosphorylation step committed to glycolysis.

For drug development professionals and metabolic engineers, T6P represents a dual-purpose target:

-

A Metabolic Biomarker: Accumulation of its precursor (galactose-6-phosphate) signals pathway bottlenecks associated with galactose toxicity (bacteriostasis).

-

A Synbiotic Effector: Exogenous D-tagatose acts as a specific ligand that upregulates the lac operon, enhancing the fitness and colonization of probiotic Lactobacillus strains in the gut.

Metabolic Architecture: The Tagatose Shunt

While L. plantarum primarily utilizes the Leloir pathway, the L. casei group possesses the unique genetic machinery to shunt galactose through the T6P pathway.[2] This is energetically distinct because the phosphorylation event occurs during transport, not intracellularly.

The Pathway Logic

-

Import & Activation: Galactose is transported via the PTS system (lacE/lacF), donating a phosphate from PEP to form Galactose-6-Phosphate (Gal-6P) .

-

Isomerization: Galactose-6-phosphate isomerase (lacAB) converts the aldose Gal-6P into the ketose Tagatose-6-Phosphate (T6P) .

-

The Commitment Step: Tagatose-6-phosphate kinase (lacC) phosphorylates T6P using ATP to form Tagatose-1,6-Bisphosphate (T1,6BP) .

-

Lysis: Tagatose-1,6-bisphosphate aldolase (lacD) cleaves T1,6BP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), feeding directly into glycolysis.

Pathway Visualization

Figure 1: The Tagatose-6-Phosphate Pathway in Lactobacillus casei/paracasei. T6P acts as the central intermediate linking PTS transport to glycolytic flux.

Biochemical Mechanistics: The Role of LacC

The enzyme Tagatose-6-Phosphate Kinase (LacC) is the gatekeeper of this pathway. Its activity is critical because the accumulation of its substrate's precursor (Gal-6P) is toxic to the cell, leading to growth arrest (stasis).

Enzyme Kinetics & Regulation

-

Substrate Specificity: LacC is highly specific for T6P. It belongs to the PfkB family of carbohydrate kinases.

-

Causality of Toxicity: If LacC activity is insufficient (e.g., in lacC mutants or under carbon catabolite repression), the upstream equilibrium shifts backward, accumulating Gal-6P. High intracellular Gal-6P inhibits phosphoglucomutase and other housekeeping enzymes.

-

Therapeutic Insight: Enhancing LacC activity via prebiotic tagatose induction prevents "galactose stress" during industrial fermentations.

| Parameter | Value (Typical for L. casei) | Significance |

| Km (T6P) | ~0.2 - 0.5 mM | High affinity ensures rapid clearance of T6P. |

| Km (ATP) | ~0.1 - 0.3 mM | Functions efficiently even at low cellular energy states. |

| Inhibitors | ADP, AMP | Feedback inhibition prevents ATP depletion. |

| Activators | D-Tagatose (Genetic level) | Free tagatose binds the repressor LacR, inducing lacABCD. |

Experimental Protocols

These protocols are designed for self-validation . The inclusion of internal standards and coupled-enzyme controls ensures that observed signals are due to T6P metabolism and not background noise.

Protocol A: Kinetic Characterization of LacC (Coupled Assay)

Objective: Measure the rate of T6P phosphorylation by coupling ADP production to NADH oxidation. Principle:

-

T6P + ATP → T1,6BP + ADP (via LacC)

-

ADP + PEP → ATP + Pyruvate (via Pyruvate Kinase)

-

Pyruvate + NADH → Lactate + NAD+ (via Lactate Dehydrogenase) Decrease in absorbance at 340nm is proportional to LacC activity.

Reagents:

-

Buffer: 50 mM Triethanolamine-HCl (pH 7.5), 5 mM MgCl₂.

-

Substrates: 5 mM ATP, 2 mM T6P (synthesized or purified).

-

Coupling System: 1 mM PEP, 0.2 mM NADH, 5 U Pyruvate Kinase (PK), 5 U Lactate Dehydrogenase (LDH).

-

Enzyme Source: Cell-free extract of Lactobacillus or purified recombinant LacC.

Step-by-Step Methodology:

-

Baseline Check: In a quartz cuvette, mix Buffer, NADH, PEP, ATP, PK, and LDH. Monitor A340 for 2 minutes. Slope must be near zero (validates absence of ATPase contamination).

-

Substrate Addition: Add T6P to the cuvette. Monitor A340 for 1 minute. Slope should remain zero (validates no background oxidation of T6P).

-

Reaction Initiation: Add the LacC enzyme sample. Mix by inversion immediately.

-

Data Acquisition: Record A340 every 10 seconds for 5 minutes at 30°C.

-

Calculation:

Where

Protocol B: Intracellular T6P Extraction & Quantification (LC-MS/MS)

Objective: Quantify intracellular T6P to assess pathway flux or blockage.

Methodology:

-

Quenching: Harvest 10 mL of mid-log phase Lactobacillus culture (OD₆₀₀ ~0.8). Immediately inject into 40 mL of -40°C 60% Methanol (quenching solution) to stop metabolism instantly.

-

Extraction: Centrifuge at -10°C (4,000 x g, 5 min). Resuspend pellet in 500 µL of -20°C Acetonitrile:Methanol:Water (40:40:20) .

-

Lysis: Vortex with acid-washed glass beads (0.1 mm) for 3 cycles of 60s (keep cool).

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

-

LC-MS/MS Analysis:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column.

-

Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

-

Transition: Monitor MRM transition for Hexose-Phosphate (m/z 259 → 97 for phosphate group or 259 → 79).

-

differentiation: T6P must be separated from Glucose-6P and Galactose-6P chromatographically. Use authentic standards to establish retention times (RT). Note: T6P usually elutes between G6P and F6P on amide columns.

-

Industrial & Therapeutic Implications[2]

Synbiotic Formulations (The "Trojan Horse" Strategy)

Using D-tagatose as a prebiotic specifically targets the L. casei group.

-

Mechanism: D-tagatose is not utilized by most gut pathogens (e.g., E. coli, Clostridium) but is a high-affinity inducer of the lac operon in L. casei.

-

Outcome: Co-administration of D-tagatose + L. casei results in a competitive advantage for the probiotic, as it can rapidly convert the sugar via the T6P pathway, producing lactate and short-chain fatty acids (SCFAs).

Dairy Fermentation Optimization

In yogurt and cheese production, residual galactose can cause browning (Maillard reaction) and texture defects.[2]

-

Strain Selection: Strains with high constitutive LacC and LacD activity (T6P pathway active) are preferred over Leloir-only strains because they consume galactose simultaneously with glucose (via PTS), preventing the "galactose lag" phase.

Experimental Workflow Visualization

Figure 2: Integrated workflow for characterizing Tagatose-6-Phosphate metabolism, from cell culture to mass spectrometry and enzymatic validation.

References

-

Bermúdez-Humarán, L. G., et al. (2021). Lactobacillus casei and the Tagatose-6-Phosphate Pathway: Implications for Galactose Utilization.[3][4] Journal of Bacteriology. Link

-

Koh, J. H., et al. (2013).[5] Synbiotic impact of tagatose on viability of Lactobacillus rhamnosus strain GG mediated by the phosphotransferase system (PTS).[6] Food Microbiology. Link

-

Viana, R., et al. (2005). Metabolism of Galactose and Tagatose in Lactobacillus plantarum and Lactobacillus casei.[7] Applied and Environmental Microbiology. Link

-

Wu, Q., & Shah, N. P. (2017).[2] High internal accumulation of galactose-6-phosphate in Lactobacillus species and its potential toxicity. Scientific Reports. Link

-

Van der Heiden, E., et al. (2016). Efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate by LacC-catalysed phosphorylation.[8] Biocatalysis and Biotransformation. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prebioticassociation.org [prebioticassociation.org]

- 6. Synbiotic impact of tagatose on viability of Lactobacillus rhamnosus strain GG mediated by the phosphotransferase system (PTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Carbohydrate Metabolism of Lactiplantibacillus plantarum [mdpi.com]

- 8. researchgate.net [researchgate.net]

regulation of the tagatose-6-phosphate pathway in bacteria

An In-Depth Technical Guide to the Regulation of the Tagatose-6-Phosphate Pathway in Bacteria

Authored by a Senior Application Scientist

Preamble: Beyond a Simple Metabolic Route

The Tagatose-6-Phosphate (T6P) pathway is more than a mere sequence of enzymatic reactions for sugar catabolism in bacteria. It represents a sophisticated and tightly regulated system crucial for the utilization of key carbohydrates like lactose and galactose, particularly in Gram-positive bacteria such as Staphylococcus aureus and various lactic acid bacteria[1][2]. In certain Gram-negative bacteria, it is integrated into the catabolism of other sugars like galactitol[1][2]. For researchers in microbiology, metabolic engineering, and drug development, understanding the intricate regulatory circuits that govern this pathway is paramount. It offers insights into bacterial adaptation, niche colonization, and presents potential targets for antimicrobial strategies or platforms for bio-based chemical production.

This guide moves beyond a textbook description, providing a field-proven perspective on the core regulatory principles and the experimental methodologies required to investigate them. We will explore the causality behind the molecular mechanisms and detail the self-validating experimental systems necessary to produce robust and reliable data.

Section 1: The Core Regulatory Architecture

The regulation of the T6P pathway, while varying between species, often follows a classic model of bacterial gene regulation: an inducible operon system controlled by a repressor protein. This architecture ensures that the energetically expensive production of metabolic enzymes only occurs when their specific substrate is present and a more favorable carbon source, like glucose, is absent.

The Central Players: Repressors and Inducers

In many bacteria, the genes encoding the enzymes of the T6P pathway are organized into a gene cluster or operon[3][4]. The transcription of this operon is primarily controlled by a repressor protein that binds to a specific DNA sequence, the operator, located near the promoter.

-

In Escherichia coli : A DeoR-family transcriptional regulator, TagR , has been identified as the tagatose-responsive repressor. In the absence of D-tagatose, TagR binds to its operator site (tagO), physically blocking RNA polymerase from initiating transcription of the downstream metabolic genes[3].

-

In other Enterobacteriaceae : For the related galactitol (gat) operon, where T6P is an intermediate, a different repressor, GatR , controls the regulon[2].

The key to this system is the inducer molecule. When D-tagatose is transported into the cell, it (or a derivative) acts as an inducer by binding directly to the repressor protein (e.g., TagR). This binding event triggers a conformational change in the repressor, drastically reducing its affinity for the operator DNA. The repressor detaches, and the operon is transcribed[3].

The Hierarchical Control: Catabolite Repression

Superimposed on this specific induction mechanism is a global regulatory system known as catabolite repression . This ensures that bacteria prioritize the use of the most efficient carbon source, typically glucose. The T6P pathway is subject to catabolite repression, meaning that even if tagatose is available, the operon will not be expressed at high levels if glucose is also present[3][5].

This mirrors the regulation of the well-studied lac operon. When glucose is scarce, intracellular levels of cyclic AMP (cAMP) rise. cAMP then binds to the Catabolite Activator Protein (CAP). The cAMP-CAP complex binds to a specific site upstream of the promoter, enhancing the recruitment and binding of RNA polymerase, thereby significantly boosting transcription. High levels of expression are only achieved when both conditions are met: glucose is absent (allowing CAP activation) and the specific inducer is present (removing the repressor)[5][6].

Regulatory Logic Diagram

The following diagram illustrates the dual control mechanism governing a typical tagatose operon.

Caption: Dual control of the tagatose operon by catabolite repression and specific induction.

Summary of Key Regulatory Proteins

| Protein | Type | Function | Inducer/Effector | Target | Consequence of Binding |

| TagR | Repressor | Negatively regulates the tag operon. | D-tagatose | tagO (Operator) | Blocks transcription. |

| GatR | Repressor | Negatively regulates the gat operon. | Galactitol-1-P | gatO (Operator) | Blocks transcription. |

| CAP | Activator | Positively regulates catabolic operons. | cAMP | CAP Site | Enhances RNA Polymerase binding. |

Section 2: Experimental Validation Workflows

Investigating the regulation of the T6P pathway requires a multi-faceted approach, combining genetic, biochemical, and molecular biology techniques. The causality behind these experimental choices is to build a self-validating system where results from one assay corroborate the findings of another.

Workflow for Assessing Gene Expression: qRT-PCR

The first step in characterizing regulation is to quantify changes in gene transcription in response to different conditions. Quantitative Reverse Transcription PCR (qRT-PCR) is the gold standard for this analysis due to its sensitivity and specificity[7].

Causality of Experimental Design: We aim to demonstrate that the presence of D-tagatose (the inducer) and the absence of glucose (to relieve catabolite repression) leads to a significant increase in the mRNA levels of the T6P pathway genes. This directly tests our regulatory hypothesis.

Detailed Protocol: Two-Step qRT-PCR for tag Operon Expression

1. Bacterial Culture and Induction: a. Grow bacterial cultures (e.g., E. coli) overnight in a non-inducing rich medium (e.g., LB broth). b. Inoculate fresh minimal medium containing a non-repressing carbon source (e.g., glycerol) with the overnight culture. Grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). c. Divide the culture into four experimental groups: i. Control: No sugar added. ii. Repressed: Add Glucose (e.g., 0.4% final concentration). iii. Induced: Add D-tagatose (e.g., 0.4% final concentration). iv. Induced + Repressed: Add both Glucose and D-tagatose (0.4% each). d. Incubate for a defined period (e.g., 1-2 hours) to allow for transcriptional changes.

2. RNA Extraction and Purification: a. Harvest cells by centrifugation at 4°C. b. Immediately stabilize the RNA population using a commercial reagent (e.g., RNAprotect Bacteria Reagent) or by flash-freezing in liquid nitrogen. This is critical to prevent RNA degradation. c. Extract total RNA using a reputable kit (e.g., RNeasy Mini Kit) or a TRIzol-based method. d. Perform an on-column or in-solution DNase I treatment to eliminate contaminating genomic DNA, which would otherwise lead to false-positive signals in the qPCR step. e. Verify RNA integrity and concentration using a spectrophotometer (A₂₆₀/A₂₈₀ ratio ≈ 2.0) and agarose gel electrophoresis (sharp ribosomal RNA bands).

3. cDNA Synthesis (Reverse Transcription): a. In a 20 µL reaction, combine:

- 1 µg of total RNA

- Random hexamers or gene-specific reverse primers

- dNTP mix

- Reverse Transcriptase (e.g., M-MLV or SuperScript) and its corresponding buffer b. Include a No-RT control (substitute water for the reverse transcriptase) for each RNA sample. This is a critical self-validation step to confirm the absence of genomic DNA contamination. c. Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50 min, 70°C for 15 min).

4. Quantitative PCR (qPCR): a. Prepare a master mix containing:

- SYBR Green Master Mix (contains DNA polymerase, dNTPs, and fluorescent dye)

- Forward and Reverse primers for your target gene (e.g., a tag kinase gene) and a reference (housekeeping) gene (e.g., rpoB, gyrA).

- Nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add diluted cDNA template (and No-RT controls) to the respective wells. d. Run the qPCR plate on a real-time PCR instrument with a typical cycling program:

- Initial denaturation: 95°C for 3 min[8].

- 40-50 cycles of: 95°C for 20s, 60-63°C for 45s[8].

- Melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis (ΔΔCt Method): a. Normalize the Ct value of the target gene to the reference gene for each sample (ΔCt = Ct_target - Ct_reference). b. Normalize the ΔCt of the treated samples to the control sample (ΔΔCt = ΔCt_treated - ΔCt_control). c. Calculate the fold change in expression as 2^(-ΔΔCt).

Workflow for Protein-DNA Interaction: EMSA

To physically demonstrate that the repressor protein (e.g., TagR) binds to the predicted operator DNA sequence, the Electrophoretic Mobility Shift Assay (EMSA) is the method of choice. It is a rapid and sensitive technique based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing gel than free DNA[9][10].

Causality of Experimental Design: This assay provides direct evidence for the interaction central to the regulatory model. By showing that the repressor binds its target DNA and that this binding is disrupted by the inducer, we validate the core mechanistic claim.

Detailed Protocol: EMSA for TagR-tagO Interaction

1. Preparation of Components: a. Protein Purification: Overexpress and purify the TagR repressor protein with a tag (e.g., 6x-His) for affinity chromatography. Dialyze the purified protein into a suitable storage buffer and determine its concentration. b. DNA Probe Preparation: Synthesize complementary oligonucleotides corresponding to the predicted tagO operator sequence (~30-50 bp). Label one end with a non-radioactive tag (e.g., biotin or a fluorescent dye like IRDye) or a radioactive isotope (³²P)[11]. Anneal the oligos to create a double-stranded DNA probe. Purify the labeled probe.

2. Binding Reaction: a. Set up a series of 20 µL binding reactions in microcentrifuge tubes. A typical reaction includes[12]:

- Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

- A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of the protein to the probe.

- Labeled DNA probe (constant, low nanomolar concentration).

- Increasing concentrations of purified TagR protein. b. Set up crucial control reactions: i. Probe Only: No protein added. ii. Specificity Control: Add a large molar excess of unlabeled "cold" tagO probe. This should compete with the labeled probe for binding and reduce the shifted band, proving specificity. iii. Non-specific Control: Add an excess of an unlabeled, unrelated DNA sequence. This should not compete for binding. iv. Inducer Control: Add the inducer (D-tagatose) to a reaction containing both protein and probe to test if it disrupts the interaction. c. Incubate reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium[12].

3. Electrophoresis: a. Load the reactions onto a native (non-denaturing) polyacrylamide gel (e.g., 6% TBE gel). b. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat denaturation of the protein-DNA complex. The "caging" effect of the gel matrix helps stabilize the complex during electrophoresis[10].

4. Detection: a. Transfer the DNA from the gel to a positively charged nylon membrane. b. Detect the labeled probe using an appropriate method (chemiluminescence for biotin, autoradiography for ³²P, or direct scanning for fluorescent dyes). c. The result will be an image showing a lower band (free probe) and, in the presence of protein, an upper, "shifted" band (protein-DNA complex).

Experimental Workflow Diagram

Caption: Integrated workflow for studying T6P pathway regulation.

Section 3: Implications for Research and Development

A thorough understanding of the T6P pathway's regulation is not merely an academic exercise. It has significant practical applications:

-

Drug Development: The enzymes and regulatory proteins of this pathway, particularly in pathogenic bacteria like S. aureus, could be potential targets for novel antimicrobial agents. Disrupting the ability of a pathogen to utilize available nutrients can inhibit its growth and virulence.

-

Metabolic Engineering: For industrial applications, the regulatory elements of the tag operon can be repurposed to create tightly controlled, tagatose-inducible gene expression systems[3]. This allows for the production of recombinant proteins or high-value chemicals in a cost-effective and precisely timed manner, using a safe, low-calorie sugar as the inducer[3][13].

-

Probiotics and Food Science: In lactic acid bacteria, the efficiency of the T6P pathway is crucial for galactose metabolism, which can impact the final properties of fermented dairy products by reducing residual sugar content[14].

By applying the rigorous experimental frameworks detailed in this guide, researchers can effectively dissect these regulatory networks, paving the way for innovative solutions in medicine and biotechnology.

References

-

Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup. (2022). Scientific Reports. [Link]

-

A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis. (n.d.). Applied and Environmental Microbiology. [Link]

-

Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917. (2025). Microbial Cell Factories. [Link]

-

The lac operon. (n.d.). Khan Academy. [Link]

-

The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. (2017). Food Microbiology. [Link]

-

Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. (2023). Catalysts. [Link]

-

Lac operon. (n.d.). Khan Academy. [Link]

-

A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. (2025). ACS Synthetic Biology. [Link]

-

The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. (2017). Food Microbiology. [Link]

-

Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in S. aureus. (1974). Journal of Bacteriology. [Link]

-

Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Tagatose: Does this sugar substitute come with fewer health risks?. (2026). Medical News Today. [Link]

-

Tagatose-6-phosphate kinase. (n.d.). Wikipedia. [Link]

-

A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. (2025). bioRxiv. [Link]

-

Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus. (1974). Journal of Bacteriology. [Link]

-

Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism. (1981). Journal of Bacteriology. [Link]

-

Gene Expression Analysis in Bacteria by RT-qPCR. (2019). Methods in Molecular Biology. [Link]

-

Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (n.d.). CSH Protocols. [Link]

- Enzymatic production of tagatose. (2020).

-

Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs). (2024). The Biochemist. [Link]

-

Microbial DNA qPCR Instructions for Use. (n.d.). QIAGEN. [Link]

-

The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies. [Link]

-

Electrophoretic mobility shift assay. (2023). Bio-protocol. [Link]

-

A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. (2025). ACS Synthetic Biology. [Link]

-

GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Harvard University. [Link]

-

Purification of protein phosphatases and 14-3-3-binding proteins and their regulation by the cAMP–PKA pathway. (n.d.). University of Dundee Research Portal. [Link]

-

Electrophoretic Mobility Shift Assay Guide. (n.d.). LI-COR Biosciences. [Link]

-

Real-Time PCR Protocol for Detection and Quantification of Three Pathogenic Members of the Vibrionaceae Family. (n.d.). MDPI. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Khan Academy [khanacademy.org]

- 7. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. licorbio.com [licorbio.com]

- 12. Electrophoretic mobility shift assay [bio-protocol.org]

- 13. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway | MDPI [mdpi.com]

- 14. The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties & Metabolic Engineering of 6-O-phosphono-D-tagatose

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

A Technical Guide for Research & Application

Executive Summary

6-O-phosphono-D-tagatose (Tagatose-6-Phosphate; T6P) is a rare ketose-phosphate intermediate critical to the metabolism of galactose and lactose in Gram-positive pathogens such as Staphylococcus aureus and Lactococcus lactis. Unlike the canonical Leloir pathway, which processes galactose via UDP-intermediates, the Tagatose-6-Phosphate Pathway utilizes a phosphorylation-isomerization strategy that is energetically distinct and highly regulated.

For the drug development professional, T6P represents a high-value target: its accumulation is often toxic to bacterial cells (bacteriostasis via "sugar phosphate stress"), and the enzymes processing it (e.g., LacC, LacD) are structurally distinct from human orthologs. In industrial biotechnology, T6P is the pivot point for next-generation enzymatic cascades designed to manufacture D-tagatose—a potent low-calorie sweetener—overcoming the thermodynamic limitations of direct isomerization.

Biochemical Identity & Structural Dynamics

Chemical Structure & Stability

T6P (C₆H₁₃O₉P) is the 6-phospho-ester of the ketohexose D-tagatose. It exists primarily in the furanose ring form in solution, driven by the steric constraints of the phosphate group at C6.

| Property | Value / Description |

| IUPAC Name | 6-O-phosphono-D-lyxo-hex-2-ulose |

| Molecular Weight | 260.14 g/mol |

| pKa (Phosphate) | |

| Isomeric Relationship | C4-epimer of Fructose-6-Phosphate (F6P); C3-epimer of Sorbose-6-Phosphate |

| Thermodynamic Stability | Stable at pH 7.0–9.0. Susceptible to |

The "Phosphorylation Advantage"

In metabolic engineering, T6P is preferred over free tagatose for isomerization. The direct isomerization of Galactose

Metabolic Context: The Tagatose-6-Phosphate Pathway

In S. aureus, lactose and galactose metabolism is governed by the lac operon (lacABCD). This pathway is distinct from the Tagatose-1-Phosphate pathway found in other organisms.

Pathway Mechanics

-

Transport: Lactose/Galactose is imported and phosphorylated concomitantly by the PEP-dependent Phosphotransferase System (PTS), yielding Galactose-6-Phosphate .

-

Isomerization (LacAB): Galactose-6-P is isomerized to Tagatose-6-P .

-

Phosphorylation (LacC): T6P is phosphorylated by ATP to Tagatose-1,6-bisphosphate (T1,6BP) .

-

Cleavage (LacD): T1,6BP is cleaved into DHAP and Glyceraldehyde-3-Phosphate (GAP), entering glycolysis.[1]

Visualization: The S. aureus Lac Operon Pathway

Figure 1: The Tagatose-6-Phosphate pathway in S. aureus. T6P acts as the central gatekeeper.

Enzymology & Kinetics

Understanding the enzymes acting on T6P is crucial for both inhibitor design and biocatalysis optimization.

Tagatose-6-Phosphate Kinase (LacC)[2][3][4]

-

Family: PfkB/Ribokinase superfamily.

-

Mechanism: LacC catalyzes the ATP-dependent phosphorylation of T6P at the C1 position.

-

Kinetic Signature:

-

Substrate Inhibition: Like many PfkB kinases, LacC often exhibits inhibition by high concentrations of ATP, acting as a regulatory feedback mechanism.

-

Specificity: Highly specific for T6P. It discriminates against Fructose-6-P (F6P) despite the structural similarity (C4 epimer), often by a factor of >100-fold in

. -

Cofactors: Requires Mg²⁺ for ATP coordination.

-

Galactose-6-Phosphate Isomerase (LacAB)

-

Structure: Heterotetramer (

) in some species (L. lactis), though functional homodimers exist in others. -

Reaction: Reversible conversion of Gal6P

T6P. -

Equilibrium: The reaction is readily reversible, but in vivo flux is maintained by the rapid consumption of T6P by LacC.

Experimental Methodologies

Protocol A: Chemo-Enzymatic Synthesis of T6P

Objective: Generate high-purity T6P for kinetic assays using a recombinant cascade.

Reagents:

-

Enzyme: Recombinant Fructose-6-Phosphate 4-Epimerase (F6PE) or engineered FbaA (Class I Aldolase).

-

Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.

Workflow:

-

Reaction Mix: Dissolve 10 mM F6P in buffer. Add purified F6PE (0.5 mg/mL).

-

Incubation: Incubate at 37°C for 4 hours. Note: Equilibrium typically favors F6P, but specific epimerases (e.g., from Thermotoga) can achieve higher conversion ratios.

-

Purification: Stop reaction by heating (80°C, 10 min). Separation is challenging due to isomer similarity. Use Boronate Affinity Chromatography (boronate binds cis-diols; Tagatose has cis-diols at C3-C4, Fructose does not).

-

Elution: Elute T6P with low pH sorbitol or mannitol counter-ligand.

Protocol B: Coupled Spectrophotometric Assay (LacC Activity)

Objective: Measure kinetics of Tagatose-6-Phosphate Kinase (LacC).

Principle:

This assay couples the production of T1,6BP to NADH oxidation via Aldolase, TPI, and G3PDH.[1]

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂.

-

Coupling Enzymes:

-

Tagatose-1,6-BP Aldolase (LacD): 2 U/mL

-

Triosephosphate Isomerase (TPI): 10 U/mL

-

Glycerol-3-Phosphate Dehydrogenase (G3PDH): 5 U/mL

-

-

Substrates: NADH (0.2 mM), ATP (variable), T6P (variable).

Step-by-Step:

-

Blanking: Prepare a quartz cuvette with buffer, NADH, ATP, and coupling enzymes. Monitor

to ensure a stable baseline (no background NADH oxidation). -

Initiation: Add purified LacC enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm (

) over 5 minutes. -

Calculation:

- .

-

Note: Stoichiometry is 2 NADH oxidized per 1 T6P consumed (since T1,6BP yields 2 trioses).

Applications in Biotechnology

The T6P pathway is currently being engineered to produce D-tagatose from sucrose or maltodextrin, bypassing the expensive galactose feedstock.

The "Artificial" Cascade

-

Sucrose Phosphorylase (SP): Sucrose + Pi

Glucose-1-P + Fructose.[3] -

Fructokinase (FRK): Fructose + ATP

Fructose-6-P.[3] -

Epimerase (F6PE): Fructose-6-P

Tagatose-6-P .[3] -

Phosphatase (T6PP): Tagatose-6-P

Tagatose + Pi.

This cascade drives the equilibrium forward by the irreversible dephosphorylation of T6P, achieving yields >80% compared to <30% for direct isomerization.

Figure 2: Engineered cascade for high-yield Tagatose production utilizing T6P as the thermodynamic anchor.

References

-

Van Rooijen, R. J., et al. (1991). "Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis."[6] Journal of Biological Chemistry. Link

-

Fux, C. A., et al. (2007). "Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism." Journal of Molecular Biology. Link

-

Liu, S., et al. (2023). "Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose."[2] Foods. Link

-

Miao, P., et al. (2023). "Advances and Prospects of D-Tagatose Production Based on a Biocatalytic Isomerization Pathway."[2] Foods. Link

- Brimacombe, J. S., et al. "The phosphorylation of D-tagatose and the properties of the resulting phosphates." Journal of the Chemical Society.

Sources

Technical Guide: The Natural Occurrence and Biochemistry of 6-O-Phosphono-D-Tagatose

Executive Summary

6-O-phosphono-D-tagatose (commonly referred to as Tagatose-6-Phosphate or T6P ) is a pivotal, transient metabolic intermediate found exclusively within the intracellular matrices of specific Gram-positive bacteria. Unlike its non-phosphorylated counterpart, D-tagatose, which occurs naturally in small quantities in Sterculia gum and dairy products, T6P does not accumulate in the environment. Instead, it serves as the central checkpoint in the Tagatose-6-Phosphate Pathway , an alternative route for galactose and lactose catabolism distinct from the highly conserved Leloir pathway.

This guide details the biochemical origins, enzymatic regulation, and industrial relevance of T6P. It is designed for researchers investigating metabolic engineering, antibiotic targets (via sugar phosphate toxicity), and rare sugar biosynthesis.

Part 1: Biochemical Identity and Properties[1][2]

Structural Characterization

T6P is a ketohexose phosphate. Chemically, it is the ester of D-tagatose and phosphoric acid at the C-6 position.

| Property | Specification |

| IUPAC Name | [(3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate (cyclic form) |

| Common Name | D-Tagatose-6-Phosphate (T6P) |

| Molecular Formula | C₆H₁₃O₉P |

| Molecular Weight | 260.14 g/mol |

| Stability | Labile; prone to hydrolysis in acidic conditions. Stable in frozen cell pellets (-80°C). |

| Isomerism | Keto-isomer of Galactose-6-Phosphate. |

The "Natural Occurrence" Context

T6P is an obligate intracellular intermediate . Its "natural occurrence" is defined by the metabolic state of the host organism rather than geographic distribution. It appears only when specific bacteria are actively metabolizing lactose or galactose via the Phosphotransferase System (PTS).

Primary Biological Reservoirs:

-

Lactobacillus casei[7]

-

Streptococcus mutans (strain specific)

Part 2: The Tagatose-6-Phosphate Pathway[3][4][6][7][8][10]

While the Leloir pathway is the dominant galactose metabolic route in eukaryotes and many bacteria, the Tagatose-6-Phosphate pathway is the primary engine for galactose catabolism in Group N streptococci and staphylococci.

Mechanistic Workflow

The pathway begins with the transport of lactose or galactose into the cell, coupled with immediate phosphorylation.

-

Transport & Phosphorylation (PTS System): Galactose is transported and phosphorylated at C-6 by the specific PTS transporter (

or -

Isomerization: Galactose-6-phosphate isomerase (encoded by lacAB) converts Galactose-6-P into Tagatose-6-Phosphate .

-

Phosphorylation (The Commitment Step): Tagatose-6-phosphate kinase (encoded by lacC) phosphorylates T6P at the C-1 position, creating Tagatose-1,6-bisphosphate .

-

Cleavage: Tagatose-1,6-bisphosphate aldolase (encoded by lacD) cleaves the molecule into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P), which enter glycolysis.

Pathway Visualization

Figure 1: The Tagatose-6-Phosphate Pathway in Gram-positive bacteria. T6P serves as the bridge between the initial phosphosugar pool and the high-energy bisphosphate stage.

Part 3: Physiological Implications & Toxicity

The "Sugar Phosphate Stress" Phenomenon

The accumulation of T6P is biologically hazardous. In wild-type organisms, T6P is rapidly converted to Tagatose-1,6-bisphosphate. However, in lacC mutant strains (lacking the kinase), T6P accumulates intracellularly.

-

Mechanism of Toxicity: High concentrations of T6P (and similar sugar phosphates) can inhibit unrelated metabolic enzymes, deplete intracellular phosphate pools, and trigger bacteriostasis.

-

Research Application: This toxicity makes the lacC enzyme a potential target for narrow-spectrum antimicrobials against S. aureus. If lacC is inhibited while the bacterium is feeding on lactose/galactose, the resulting T6P accumulation halts growth.

Genetic Regulation (lac Operon)

In S. aureus, the genes responsible for T6P metabolism are organized in the lac operon (lacABCDFEG).

-

Regulation: Expression is repressed by LacR in the absence of lactose/galactose. The presence of Tagatose-6-P (or Galactose-6-P) acts as an inducer, lifting repression and upregulating the pathway.

Part 4: Experimental Protocols

Protocol 4.1: Intracellular Extraction of T6P

Objective: Isolate T6P from Lactococcus lactis or S. aureus cultures without hydrolyzing the phosphate bond.

Reagents:

-

Methanol (HPLC Grade), pre-chilled to -40°C.

-

Chloroform (HPLC Grade).

-

Milli-Q Water.

-

Liquid Nitrogen.

Workflow:

-

Quenching: Rapidly harvest 10 mL of exponential phase bacterial culture. Inject immediately into 40 mL of -40°C 60% Methanol to instantly halt metabolic activity.

-

Centrifugation: Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant.

-

Lysis: Resuspend pellet in 500 µL of -40°C 100% Methanol . Freeze-thaw three times using liquid nitrogen and a 37°C water bath (do not overheat).

-

Extraction: Add 250 µL of -40°C Chloroform and 250 µL of -40°C Water. Vortex vigorously for 30 seconds.

-

Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

-

Collection: Collect the upper aqueous phase (contains T6P).

-

Storage: Store at -80°C or analyze immediately. Note: Do not use acid extraction (e.g., Perchloric acid) if preserving the specific isomer structure is critical, as migration of the phosphate group can occur.

Protocol 4.2: LC-MS/MS Quantification (HILIC Mode)

Objective: Separate T6P from its isomer Galactose-6-P.[4]

Instrument Setup:

-

Column: Shodex HILICpak VG-50 2D (or equivalent amide/polyamine HILIC column).

-

Mobile Phase A: 0.5% Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.[10]

Gradient:

| Time (min) | % B (Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 90 | 0.3 |

| 10.0 | 60 | 0.3 |

| 15.0 | 60 | 0.3 |

| 15.1 | 90 | 0.4 |

| 20.0 | 90 | 0.3 |

MS Parameters (ESI Negative Mode):

-

Precursor Ion: m/z 259.0 ( [M-H]⁻ )

-

Product Ions (MRM):

-

Quantifier: 259.0 -> 96.9 (H₂PO₄⁻)

-

Qualifier: 259.0 -> 78.9 (PO₃⁻)

-

-

Differentiation: T6P typically elutes after Galactose-6-P on amino-based HILIC columns due to interaction with the keto group.

Part 5: Industrial & Drug Development Relevance

Tagatose Biosynthesis

D-Tagatose is a high-value rare sugar (92% sweetness of sucrose, 38% calories). Industrial production often uses L-arabinose isomerase to convert galactose to tagatose. However, metabolic engineering of L. lactis offers a fermentation route.

-

Strategy: Engineer strains to overexpress the PTS transporter and lacAB (isomerase) but delete lacC (kinase).

-

Outcome: The cell converts lactose -> Galactose-6-P -> Tagatose-6-P .[4]

-

Challenge: The accumulated T6P must be dephosphorylated to yield free D-tagatose. Over-accumulation inhibits growth. A delicate balance or a specific phosphatase (e.g., a HAD-family phosphatase) is required to release the final product.

Dairy Fermentation

In the production of yogurt and cheese, S. thermophilus and L. delbrueckii are used.[7]

-

Problem: Some strains cannot metabolize galactose, leading to galactose accumulation (browning in pizza cheese, issues for galactosemics).

-

Solution: Strains possessing the full Tagatose-6-Phosphate pathway (lac operon positive) effectively scavenge galactose, converting it via T6P to glycolysis, resulting in galactose-free dairy products.

References

-

Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Group N streptococci: Presence of enzymes for both the D-galactose 1-phosphate and D-tagatose 6-phosphate pathways.[5] Journal of Bacteriology, 117(1), 318–320.[5] Link

-

Rosey, E. L., & Stewart, G. C. (1992). Lactose metabolism by Staphylococcus aureus: Characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway. Journal of Bacteriology, 174(19), 6159–6170. Link

-

Miallau, L., et al. (2007). Crystal structure of the Staphylococcus aureus tagatose-6-phosphate kinase.[3] Proteins: Structure, Function, and Bioinformatics, 68(1), 399-402. Link

-

Solopova, A., et al. (2016). The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. Food Microbiology, 62, 224-233. Link

-

Richards, A. B., et al. (2017). Sugar-Phosphate Toxicities: An Old Problem with New Implications for Antimicrobial Therapy. mBio, 8(2), e00363-17. Link

Sources

- 1. Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

Thermodynamic and Kinetic Constraints of the Tagatose-6-Phosphate Pathway: A Technical Guide

Topic: Thermodynamic Properties of Tagatose-6-Phosphate Conversion Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

The conversion of Tagatose-6-Phosphate (T6P) represents a critical metabolic junction in the catabolism of lactose and galactose, particularly within the Lactococcus and Staphylococcus genera.[1] Unlike the widespread Leloir pathway, the T6P pathway (or D-tagatose-6-phosphate pathway) relies on a distinct phosphorylation-isomerization-phosphorylation cascade.

This guide provides an in-depth analysis of the thermodynamic landscape governing T6P conversion. We examine the delicate equilibrium of the isomerization step (Galactose-6-P

The Metabolic Architecture: T6P in Context

The T6P pathway is a plasmid-encoded or chromosomally integrated system often found in Gram-positive bacteria. It is distinct from the Leloir pathway (which processes Galactose-1-P). Understanding this distinction is vital for researchers designing metabolic fluxes for rare sugar production.

The Pathway Logic

-

Transport/Phosphorylation: Lactose or Galactose is transported via the Phosphotransferase System (PTS), entering the cytoplasm directly as Galactose-6-Phosphate (Gal-6-P) .

-

Isomerization (The Bottleneck): Gal-6-P is isomerized to Tagatose-6-Phosphate (T6P) by Galactose-6-phosphate isomerase (LacAB).

-

Phosphorylation (The Driver): T6P is phosphorylated to Tagatose-1,6-bisphosphate (TBP) by Tagatose-6-phosphate kinase (LacC).

-

Cleavage: TBP is cleaved by an aldolase (LacD) into triose phosphates (DHAP and GAP).

Pathway Visualization

Figure 1: The Tagatose-6-Phosphate Pathway.[1][2] Note the reversible nature of the isomerization step contrasted with the irreversible kinase step.

Thermodynamic Landscape of Isomerization (LacAB)

The interconversion of Galactose-6-P (aldose) and Tagatose-6-P (ketose) is catalyzed by Galactose-6-phosphate isomerase (LacAB).[3] This reaction is thermodynamically subtle and represents the primary control point for flux efficiency.

The Aldose-Ketose Equilibrium

Isomerization reactions between aldoses and ketoses generally possess a small positive standard Gibbs free energy change (

Thermodynamic Parameters (Estimated & Comparative):

| Parameter | Value (Approx.) | Context |

| +1.5 to +2.5 kJ/mol | Favors Galactose-6-P (Aldose) | |

| 0.3 – 0.5 | ||

| Positive (Endothermic) | Higher T shifts |

Note: Values are derived from analogous hexose-phosphate isomerizations (e.g., G6P

Engineering Implication: The "Push" is Insufficient

Because

The Thermodynamic Driver: Tagatose-6-P Kinase (LacC)

To overcome the isomerization bottleneck, the pathway employs a "metabolic ratchet": Tagatose-6-phosphate kinase (LacC). This enzyme couples T6P phosphorylation with ATP hydrolysis.[1]

Energetics of Phosphorylation

The hydrolysis of ATP (

Reaction:

Thermodynamic Profile:

-

(Coupled):

-

Reversibility: Effectively Irreversible.

-

Role: Maintains

at near-zero intracellular levels, constantly pulling the LacAB equilibrium to the right.

Kinetic Constraints (Scientific Integrity Check)

While thermodynamically favorable, LacC can be kinetically inhibited.

-

Substrate Inhibition: High concentrations of T6P can sometimes inhibit kinase activity in specific bacterial variants.

-

Specificity: LacC is highly specific for T6P. It does not efficiently phosphorylate Fructose-6-P or Tagatose-1-P, distinguishing it from Phosphofructokinase (PFK) and Tagatose-1-P kinase (TagK).

Experimental Methodologies

To validate these properties in a research or development setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Determination of Isomerization Equilibrium ( )

Objective: Determine the precise equilibrium constant for LacAB to model pathway flux.

Materials:

-

Purified LacAB enzyme (recombinant L. lactis or S. aureus origin).

-

Substrate: Pure Galactose-6-Phosphate (Sigma/Merck).

-

Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl

. -

Analysis: HPAEC-PAD (Dionex) or LC-MS/MS.

Workflow:

-

Preparation: Prepare 10 mM Gal-6-P in reaction buffer.

-

Initiation: Add LacAB (final conc. 0.5 µM) and incubate at 30°C.

-

Sampling: Aliquot at t=0, 30, 60, 120, and 240 mins.

-

Quenching: Immediately mix aliquots 1:1 with ice-cold 0.5 M HCl (to stop enzyme) or boil for 3 mins.

-

Neutralization: If using acid, neutralize with 0.5 M NaOH before analysis.

-

Quantification: Measure [Gal-6-P] and [Tag-6-P] via HPAEC-PAD.

-

Calculation: Plot

vs. time. The plateau value is

Self-Validation: The sum of

Protocol B: Coupled Kinetic Assay for LacC

Objective: Measure

Principle:

ADP production is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). NADH oxidation is monitored at 340 nm.

Workflow:

-

Assay Mix: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 100 mM KCl, 0.5 mM NADH, 2 mM PEP, 2 mM ATP. -

Coupling Enzymes: Add 5 U Pyruvate Kinase and 5 U Lactate Dehydrogenase (excess).

-

Substrate: Add Tagatose-6-P (varying conc. 0.1 – 5 mM). Note: T6P is not commercially stable; often generated in situ using Gal-6-P and LacAB, but this complicates kinetics. Ideally, use chemically synthesized T6P or pre-equilibrated mix.

-

Initiation: Add purified LacC.

-

Measurement: Monitor

decrease. -

Analysis: Rate of NADH oxidation = Rate of LacC reaction. Fit to Michaelis-Menten equation.[4][5]

Bioprocess Engineering Implications

Thermal Modulation

Since the isomerization (Gal-6-P

-

Recommendation: Use thermophilic variants (e.g., from Geobacillus) if higher conversion rates are required, or employ protein engineering to stabilize L. lactis enzymes.

Pathway Coupling

For industrial tagatose production, the T6P pathway is often bypassed in favor of direct isomerization (Galactose

Flux Control Diagram

References

-

Van Rooijen, R. J., et al. (1991). "Characterization of the Lactococcus lactis lactose operon: the lacA, lacB, and lacC genes." Journal of Biological Chemistry. Link

-

Neves, A. R., et al. (2002). "Metabolic characterization of Lactococcus lactis deficient in lactate dehydrogenase using in vivo NMR." European Journal of Biochemistry.[6] Link

-

Bisceglia, F., et al. (2023). "Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway." MDPI Fermentation. Link

-

Huggins, J. N., et al. (2025). "A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis." Nature Communications / PMC. Link

-

NIST Standard Reference Database. "Thermodynamics of Enzyme-Catalyzed Reactions: Isomerases." Link

Sources

- 1. mro.massey.ac.nz [mro.massey.ac.nz]

- 2. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Importance of product/reactant equilibration in the kinetics of the phosphoglucose isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Genetic and Biochemical Basis of Tagatose-6-Phosphate Utilization

An In-Depth Technical Guide for Drug Development & Biomanufacturing

Executive Summary

The utilization of Tagatose-6-Phosphate (Tag-6-P) represents a critical metabolic branch point in Gram-positive bacteria, particularly within the Staphylococcus, Streptococcus, and Lactococcus genera.[1][2] Unlike the Leloir pathway common in E. coli, these organisms utilize the Tagatose-6-Phosphate Pathway to catabolize galactose and lactose.

For researchers, this pathway holds dual significance:

-

Therapeutic Target: In pathogens like Staphylococcus aureus, this pathway is essential for metabolic fitness in galactose-rich environments (e.g., host tissue, milk). Disruption of specific enzymes (LacC, LacD) impairs virulence.

-

Biomanufacturing: The enzymes of this pathway are high-value biocatalysts for the production of D-tagatose, a rare, low-calorie sweetener.[3][4]

This guide details the genetic architecture, enzymatic mechanisms, and validated characterization protocols for the Tag-6-P utilization machinery.

Part 1: Molecular Architecture of the Pathway

The lac Operon Structure

In S. aureus and L. lactis, the genes responsible for Tag-6-P utilization are encoded within the lactose operon, typically organized as lacABCDFEG.[5][6]

-

Genetic Regulation: The operon is repressed by LacR (DeoR family regulator) and induced by Galactose-6-Phosphate .

-

Transport: Lactose or Galactose is transported via the Phosphotransferase System (PTS), entering the cell as Galactose-6-Phosphate (via LacFE).

-

Isomerization: Galactose-6-P is converted to Tagatose-6-P by the LacAB complex (Galactose-6-phosphate isomerase).

The Core Utilization Enzymes

Once Tagatose-6-P is generated, the "utilization" phase begins, driven by two critical genes:

-

Tagatose-6-Phosphate Kinase (LacC):

-

Tagatose-1,6-Bisphosphate Aldolase (LacD):

Pathway Visualization

The following diagram illustrates the genetic flow from the lac operon to the metabolic output.

Caption: Genetic to metabolic translation of the S. aureus Tagatose-6-P pathway. LacC and LacD constitute the committed utilization steps.

Part 2: Enzymology & Mechanism[5][7][8]

Tagatose-6-Phosphate Kinase (LacC)

Mechanism: LacC operates via an ordered Bi-Bi mechanism. It belongs to the PfkB family, characterized by a "lid" domain that closes upon substrate binding to prevent water from hydrolyzing ATP.

-

Substrate Specificity: High specificity for Tagatose-6-P; low affinity for Fructose-6-P.

-

Cofactor: Absolute requirement for Mg²⁺ (coordinates ATP phosphates).

-

Reaction:

Tagatose-1,6-Bisphosphate Aldolase (LacD)

Mechanism: LacD is a Class I aldolase, distinct from the metal-dependent Class II aldolases found in many bacteria.

-

Nucleophilic Attack: A specific Lysine residue in the active site forms a Schiff base with the C2 carbonyl of Tagatose-1,6-BP.[8]

-

Cleavage: Retro-aldol cleavage releases GAP.

-

Hydrolysis: The remaining enzyme-bound enamine is hydrolyzed to release DHAP.

Critical Note for Drug Design: Because mammalian aldolases are also Class I, inhibitors targeting bacterial LacD must exploit subtle stereochemical differences in the active site pocket specific to the tagatose configuration versus fructose.

Part 3: Experimental Protocol - The Coupled Kinase Assay

To validate the activity of LacC (or screen for inhibitors), a direct spectrophotometric assay is required. Because Tagatose-1,6-BP is difficult to quantify directly in real-time, a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay is the gold standard.

Principle

The assay couples the production of ADP (by LacC) to the oxidation of NADH.

-

LacC Rxn: Tag-6-P + ATP

Tag-1,6-BP + ADP [7] -

PK Rxn: ADP + PEP

ATP + Pyruvate -

LDH Rxn: Pyruvate + NADH

Lactate + NAD⁺

Readout: Decrease in absorbance at 340 nm (oxidation of NADH). Rate is stoichiometric to LacC activity.

Protocol Workflow

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 5 mM Tagatose-6-Phosphate (synthesized or enzymatic generation via LacAB).

-

Co-substrate: 2 mM ATP.

-

Cofactor: 10 mM MgCl₂.

-

Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U Pyruvate Kinase, 5 U Lactate Dehydrogenase.

Step-by-Step Methodology:

-

Blank Preparation: In a quartz cuvette, mix Buffer, MgCl₂, PEP, NADH, PK, LDH, and ATP.

-

Baseline Check: Monitor A340 for 60 seconds. Slope should be near zero (verifies no ATPase contamination).

-

Enzyme Addition: Add purified LacC (approx 0.1–1.0

g). Incubate 2 minutes. -

Initiation: Add Tagatose-6-Phosphate to start the reaction.

-

Measurement: Record

A340/min for 5 minutes at 25°C or 37°C.

Assay Logic Visualization

Caption: The NADH-coupled assay converts LacC activity into a measurable decrease in absorbance at 340nm.

Part 4: Data Interpretation & Applications

Kinetic Parameters

When characterizing LacC/LacD, compare your results against established standards (e.g., S. aureus LacC).

| Parameter | Typical Value (LacC) | Significance |

| 50 - 150 | Low | |

| 0.2 - 0.5 mM | Typical for sugar kinases; Mg2+ dependent. | |

| 20 - 50 | Moderate turnover; often the rate-limiting step in the pathway. | |

| Inhibition | Fructose-6-P (Competitive) | High concentrations of glycolytic intermediates may inhibit LacC. |

Industrial & Medical Relevance[9]

-

Biomanufacturing: Engineered E. coli strains expressing lacA/B and lacC are used to produce Tagatose-1,6-BP, which can be dephosphorylated to produce pure D-Tagatose.

-

Antimicrobial Development: S. aureus requires this pathway to survive in milk (lactose-rich). Inhibitors of LacD cause accumulation of Tagatose-1,6-BP, which is metabolically toxic (similar to Fructose-1-P accumulation in hereditary fructose intolerance).

References

-

Bissett, D. L., & Anderson, R. L. (1974). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in Staphylococcus aureus.[2][5] Journal of Bacteriology, 117(1), 318–320.[2] Link

-

Rosey, E. L., & Stewart, G. C. (1992). Nucleotide and deduced amino acid sequences of the lacR, lacABCD, and lacFE genes encoding the repressor, tagatose 6-phosphate gene cluster, and sugar-specific phosphotransferase system components of the lactose operon of Streptococcus mutans.[5] Journal of Bacteriology, 174(19), 6159–6170. Link

-

van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis.[5] Journal of Biological Chemistry, 266(11), 7176–7181. Link

-

Miallau, L., et al. (2007). Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism. Journal of Biological Chemistry, 282(19), 14484–14494. Link

-

Jagusztyn-Krynicka, E. K., et al. (1992). Streptococcus mutans serotype c tagatose 6-phosphate pathway gene cluster.[5] Journal of Bacteriology, 174(19), 6152-6158. Link

Sources

- 1. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Methodological & Application

Application Note: A Two-Step Chromatographic Strategy for the Purification of 6-O-phosphono-D-tagatose from Enzymatic Reaction Mixtures

Abstract

6-O-phosphono-D-tagatose, also known as D-tagatose-6-phosphate (T6P), is a key phosphorylated intermediate in various metabolic pathways and enzymatic synthesis cascades for the production of the low-calorie sweetener D-tagatose.[1][2] Obtaining high-purity T6P is essential for structural studies, kinetic analysis, and the development of subsequent biocatalytic steps. This application note presents a robust and efficient two-step purification protocol designed for researchers, scientists, and drug development professionals. The strategy leverages the distinct physicochemical properties of T6P, primarily its negative charge and molecular size, to achieve high purity. The core of the methodology involves an initial capture and partial purification step using anion-exchange chromatography (AEX), followed by a polishing and desalting step via size-exclusion chromatography (SEC). This guide provides detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and includes methods for in-process monitoring to ensure a reliable and reproducible workflow.

Introduction and Purification Principle

Enzymatic synthesis of this compound typically occurs in a complex milieu containing the biocatalyst (enzyme), unreacted substrates (e.g., fructose-6-phosphate), cofactors, salts from the buffer, and the target T6P molecule.[3][4] The primary challenge is to selectively isolate T6P from these components. Our purification strategy is based on a sequential exploitation of T6P's key molecular characteristics:

-

Anionic Charge: The phosphate moiety imparts a strong negative charge to the T6P molecule at neutral or alkaline pH. This property is the cornerstone of the primary purification step. Anion-exchange chromatography (AEX) utilizes a stationary phase with positively charged functional groups that reversibly bind negatively charged molecules like T6P.[5][6] While other components like enzymes (proteins) may also be charged, their charge density and binding affinity will differ significantly. Uncharged or positively charged molecules will not bind and will be washed away. The bound molecules are then selectively eluted by increasing the ionic strength of the mobile phase, typically with a salt gradient.[7]

-

Molecular Size: this compound is a small molecule with a molecular weight of approximately 260.1 g/mol . This allows it to be easily separated from the large enzyme molecules (often >30 kDa) used in its synthesis and from the small salt ions used for elution in the AEX step. Size-exclusion chromatography (SEC), or gel filtration, separates molecules based on their hydrodynamic radius.[8][9] Molecules pass through a column packed with porous beads; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.[10] This makes SEC an ideal second step for desalting and buffer exchange.

This two-step approach ensures the removal of protein contaminants, unreacted substrates, and buffer salts, resulting in a highly purified T6P solution suitable for downstream applications.

Overall Purification Workflow

The purification process is divided into four main stages: initial sample preparation to remove large enzymatic catalysts, a capture and concentration step using AEX, a final polishing and desalting step with SEC, and in-process purity analysis.

Caption: Overall workflow for the purification of this compound.

Materials and Equipment

Reagents:

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ultrapure water

-

Reference standard for this compound (if available)

Equipment:

-

Chromatography system (e.g., FPLC or HPLC) with UV and conductivity detectors

-

Anion-exchange column (e.g., HiTrap Q HP, Mono Q)

-

Size-exclusion/desalting column (e.g., HiPrep 26/10 Desalting, Sephadex G-25)

-

Ultrafiltration device with 10 kDa molecular weight cutoff (MWCO) membrane (e.g., centrifugal filter or tangential flow filtration system)

-

pH meter

-

0.22 µm syringe filters

Detailed Experimental Protocols

Protocol 1: Pre-Treatment of Crude Reaction Mixture

Rationale: The enzyme used for synthesis is a large protein that can foul the chromatography columns. It must be removed prior to loading. Ultrafiltration is an effective method that separates molecules based on size. A 10 kDa MWCO membrane will retain most enzymes while allowing the smaller T6P (≈260 Da) to pass through.

-

Enzyme Removal:

-

Transfer the crude reaction mixture to a 10 kDa MWCO centrifugal ultrafiltration unit.

-

Centrifuge according to the manufacturer's instructions until the majority of the volume has passed through the membrane.

-

Collect the filtrate (flow-through), which now contains T6P, unreacted substrates, and salts. The enzyme is retained on the filter.

-

-

Clarification:

-

Filter the collected filtrate through a 0.22 µm syringe filter to remove any fine particulates.

-

-

Buffer Adjustment:

-

Adjust the pH of the clarified filtrate to match the starting buffer for the AEX step (e.g., pH 8.0) using dilute NaOH or HCl. This ensures optimal binding of T6P to the AEX column.

-

Protocol 2: Anion-Exchange Chromatography (AEX)

Rationale: This is the primary capture and purification step. At pH 8.0, T6P is negatively charged and will bind strongly to the positively charged Q-type resin. An increasing salt gradient is used to disrupt this electrostatic interaction. Molecules with a lower net negative charge will elute at a lower salt concentration, while T6P, with its phosphate group, will require a higher salt concentration to elute.

Caption: Principle of T6P separation by anion-exchange chromatography.

Table 1: AEX Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Strong Anion Exchanger (e.g., HiTrap Q HP 5 mL) | Provides high capacity and resolution for phosphorylated compounds. |

| Buffer A | 20 mM Tris-HCl, pH 8.0 | A common, non-interfering buffer that maintains the charge of T6P. |

| Buffer B | 20 mM Tris-HCl + 1 M NaCl, pH 8.0 | High salt buffer used to create the gradient for elution. |

| Flow Rate | 5 mL/min | Standard flow rate for a 5 mL column; can be optimized. |

| Gradient | 0-50% Buffer B over 10 Column Volumes (CV) | A linear gradient allows for separation of molecules with different charge densities. |

| Detection | UV at 215 nm & 260 nm, Conductivity | 215 nm for peptide bonds (residual protein) and 260 nm for potential nucleotide contaminants. Conductivity tracks the salt gradient. |

Protocol Steps:

-

Equilibration: Equilibrate the AEX column with at least 5 CV of Buffer A until the UV and conductivity signals are stable.

-

Sample Loading: Load the pre-treated sample from Protocol 1 onto the column at a reduced flow rate if the sample volume is large.

-

Wash: Wash the column with 5 CV of Buffer A to remove any unbound or weakly bound impurities.

-

Elution: Apply a linear gradient from 0% to 50% Buffer B over 10 CV.

-

Fraction Collection: Collect fractions (e.g., 2 mL) throughout the gradient elution. T6P is expected to elute as the conductivity (salt concentration) increases.

-

Analysis: Analyze the collected fractions for the presence of T6P using an appropriate method, such as analytical HPLC.[13][14] Pool the fractions containing the highest concentration of pure T6P.

Protocol 3: Desalting and Buffer Exchange by Size-Exclusion Chromatography (SEC)

Rationale: The pooled fractions from the AEX step contain a high concentration of salt (NaCl), which can interfere with many downstream applications. SEC is an effective method for removing salt and exchanging the buffer to a final desired formulation (e.g., ultrapure water or a phosphate buffer).[15]

Table 2: SEC (Desalting) Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Desalting Column (e.g., HiPrep 26/10 Desalting) | Resin pore size is selected to exclude molecules >5 kDa, effectively separating T6P from salts. |

| Mobile Phase | Desired Final Buffer (e.g., Ultrapure Water or PBS) | The sample will be eluted into this buffer. |

| Flow Rate | 10 mL/min (for a 53 mL column) | A relatively fast flow rate can be used for desalting. |

| Sample Volume | Up to 15 mL (for a 53 mL column) | Sample volume should be ≤30% of the total column volume for optimal resolution between the molecule and the salt. |

| Detection | UV at 215 nm, Conductivity | The first peak (UV) will be the purified T6P. The second, larger peak (conductivity) will be the salt. |

Protocol Steps:

-

Equilibration: Equilibrate the desalting column with at least 2 CV of the desired final buffer.

-

Sample Loading: Load the pooled, T6P-rich AEX fractions onto the column.

-

Elution: Elute the sample with 1.5 CV of the final buffer (isocratic elution).

-

Fraction Collection: Begin collecting fractions immediately after the void volume. The T6P will elute first, followed by the salt. Monitor the conductivity meter; collect the fractions corresponding to the first peak (low conductivity) and stop before the conductivity begins to rise sharply.

-

Confirmation: Confirm the purity of the desalted T6P fractions via analytical HPLC. Pool the pure fractions.

Expected Results and Discussion

-

AEX Step: The chromatogram should show several peaks. Unbound material will appear in the flow-through. As the salt gradient begins, various weakly bound anionic species will elute. The T6P peak should be a sharp peak eluting at a specific, reproducible salt concentration. The purity of the pooled fractions at this stage is expected to be >90%.

-

SEC Step: The desalting chromatogram will typically show two main peaks. The first, smaller peak corresponds to the purified this compound, which should have a low conductivity reading. The second, much larger peak will have a very high conductivity reading and corresponds to the NaCl and other small buffer components from the AEX step.

-

Final Purity: The final purity of the this compound, as determined by a validated analytical method like HPLC, should exceed 98%.[11] The identity can be further confirmed using techniques like Mass Spectrometry or NMR spectroscopy.

Troubleshooting:

-

Poor Binding to AEX Column: Ensure the pH and ionic strength of the sample are low enough and match the equilibration buffer.

-

Co-elution of Impurities in AEX: Optimize the salt gradient. A shallower gradient can improve the resolution between T6P and other similarly charged molecules.

-

Salt in Final SEC Fractions: Reduce the sample loading volume or improve fraction collection timing to better separate the product peak from the salt peak.

Conclusion

The described two-step chromatography protocol, combining the high selectivity of anion-exchange chromatography with the efficiency of size-exclusion chromatography for desalting, provides a reliable and scalable method for obtaining high-purity this compound from complex enzymatic reaction mixtures. This procedure effectively removes protein catalysts, unreacted substrates, and process-related salts, yielding a product suitable for rigorous scientific and developmental applications.

References

-

FAO. D-TAGATOSE. Food and Agriculture Organization of the United Nations. [Link]

-

ResearchGate. (2025). Purification of rat kidney glucose 6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and glutathione reductase enzymes using 2′,5′-ADP Sepharose 4B affinity in a single chromatography step. [Link]

-

ACS Publications. (2024). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Journal of Agricultural and Food Chemistry. [Link]

-

Wikipedia. Tagatose-6-phosphate kinase. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. bioRxiv. [Link]

-

PubMed. (2016). The Potential of Species-Specific tagatose-6-phosphate (T6P) Pathway in Lactobacillus Casei Group for Galactose Reduction in Fermented Dairy Foods. Food Microbiology. [Link]

-

Cytiva. (2024). Fundamentals of size exclusion chromatography. [Link]

-

Agilent Technologies. A GUIDE TO SUCCESSFUL SEC. [Link]

-

ResearchGate. (2014). Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts. Journal of Analytical Atomic Spectrometry. [Link]

-

MDPI. (2024). The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01. International Journal of Molecular Sciences. [Link]

-

PubMed. (2009). From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. Journal of Chromatography B. [Link]

-

MDPI. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Journal of Agricultural and Food Chemistry. [Link]

-

Plant Physiology. (1988). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. [Link]

-

Bio-Rad. Introduction to Size Exclusion Chromatography. [Link]

-

Shimadzu. Methods for Separating Sugars. [Link]

-

ResearchGate. Tagatose chemical structures in cyclic form (major forms in solution). [Link]

-

SIELC Technologies. HPLC Separation of Sugar Phosphates. [Link]

-

Ion Exchange. (2025). How Ion Exchange Helps in Refining of Sugar. [Link]

-